![molecular formula C26H22N2O3S B4645737 N~1~-2-biphenylyl-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4645737.png)
N~1~-2-biphenylyl-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-2-biphenylyl-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide, also known as BPPG, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPG belongs to the class of sulfonylureas, which are widely used as hypoglycemic agents and have been shown to have various pharmacological effects.
Mechanism of Action
N~1~-2-biphenylyl-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide acts as a selective inhibitor of KATP channels, blocking their activity and leading to an increase in neuronal excitability. This effect has been shown to be mediated by the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel, which is expressed in various regions of the brain.
Biochemical and physiological effects:
N~1~-2-biphenylyl-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of insulin secretion. It has also been shown to have neuroprotective effects in various models of neurological disorders, including stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
N~1~-2-biphenylyl-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments, including its high selectivity for KATP channels and its ability to penetrate the blood-brain barrier. However, it also has several limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on N~1~-2-biphenylyl-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide, including the development of more selective and potent KATP channel inhibitors, the investigation of its potential therapeutic applications in neurological disorders, and the exploration of its effects on other physiological systems. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on neuronal excitability and synaptic transmission.
Scientific Research Applications
N~1~-2-biphenylyl-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have various applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the function of ATP-sensitive potassium channels (KATP channels) in the brain, which are involved in the regulation of neuronal activity and have been implicated in various neurological disorders.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-(2-phenylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c29-26(27-25-19-11-10-18-24(25)21-12-4-1-5-13-21)20-28(22-14-6-2-7-15-22)32(30,31)23-16-8-3-9-17-23/h1-19H,20H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPLMTCCKVYRFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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